molecular formula C16H20N2O3 B15288240 Carboxyprimaquine Methyl Ester

Carboxyprimaquine Methyl Ester

カタログ番号: B15288240
分子量: 288.34 g/mol
InChIキー: LUUKHBGFHNUUQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carboxyprimaquine methyl ester (CPQ-ME) is a Phase I metabolite of the antimalarial drug primaquine (PQ). It is formed via sequential biotransformation:

Oxidative deamination of PQ to PQ-aldehyde.

Oxidation to carboxyprimaquine (cPQ).

Methylation of the carboxylic acid group to form CPQ-ME .

特性

IUPAC Name

methyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(6-7-15(19)21-3)18-14-10-13(20-2)9-12-5-4-8-17-16(12)14/h4-5,8-11,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUKHBGFHNUUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: Carboxyprimaquine Methyl Ester can be synthesized through various chemical reactions. One common method involves the hydrogenation of carboxyprimaquine-β-D-glucuronide benzyl ester using palladium on carbon (Pd/C) as a catalyst in ethanol under hydrogen gas . Another method involves the reduction of benzyl 1-O-levulinyl-D-glucuronate with sodium borohydride (NaBH4) in glacial acetic acid .

Industrial Production Methods: Industrial production of Carboxyprimaquine Methyl Ester typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to confirm the identity and purity of the compound .

化学反応の分析

Hydrolysis and Degradation

The hydrolysis of Carboxyprimaquine Methyl Ester to regenerate carboxyprimaquine involves:

  • Acid-catalyzed acidolysis : Propionic acid or similar carboxylic acids act as catalysts in the presence of water .

  • Mechanism : The ester reacts with water to produce carboxyprimaquine and methanol. The catalyst (e.g., propionic acid) enhances reaction kinetics by stabilizing intermediates and driving methanol removal.

Reaction Equation :
RCOOCH3+H2OPropionic acid catalystRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{Propionic acid catalyst}} \text{RCOOH} + \text{CH}_3\text{OH}

Metabolic Pathways

In biological systems, Carboxyprimaquine Methyl Ester arises from primaquine metabolism:

  • Oxidative deamination : Primaquine undergoes amine oxidation to form carboxyprimaquine .

  • Methylation : Subsequent methylation of the carboxylic acid group yields the methyl ester .

LC–MS/MS Data (from human metabolism studies):

Metabolite Exact Mass Molecular Formula Key Fragment Ions
Carboxyprimaquine methyl ester275.1385C₁₅H₁₈N₂O₃m/z 274.1549

Analytical Methods

  • HPLC-MS : Used to monitor reaction progress and quantify products.

  • NMR and HRMS : Confirm structural integrity and purity .

  • DSC/TGA : Characterize thermal stability and degradation profiles.

Key Observations

  • Enhanced Bioactivity : Metabolites of Carboxyprimaquine Methyl Ester exhibit improved antimalarial activity compared to primaquine .

  • Safety Considerations : Diazomethane is highly toxic and explosive, requiring specialized handling .

  • Catalyst Efficiency : Propionic acid accelerates hydrolysis kinetics by maintaining a stable carboxylic acid concentration in the reaction system .

類似化合物との比較

Key Properties :

  • Molecular formula : C₁₆H₂₁N₂O₃.
  • Mass spectrometry : [M+H]⁺ at m/z 289.1560 with fragments at m/z 257.1287 (loss of CH₃OH) and m/z 175.0843 (loss of C₆H₁₀O₂) .
  • Structural confirmation : Matches synthetic CPQ-ME in LC-MS/MS retention time and fragmentation patterns .

Comparison with Related Primaquine Metabolites

CPQ-ME is one of several PQ metabolites detected in human plasma. Below is a comparative analysis of its structural, metabolic, and pharmacokinetic properties:

Table 1: Key Metabolites of Primaquine

Compound Name Phase Molecular Formula m/z [M+H]⁺ Key Features Reference
Carboxyprimaquine methyl ester I C₁₆H₂₁N₂O₃ 289.1560 Methyl ester of cPQ; increased lipophilicity
Carboxyprimaquine lactam I C₁₅H₁₇N₂O₂ 257.1273 Cyclic lactam structure
Dihydroxy-carboxyprimaquine methyl ester I C₁₆H₂₁N₂O₄ 321.1454 Additional hydroxyl group
PQN-carbamoyl glucuronide II C₂₂H₂₇N₃O₈ 480.1992 Glucuronide conjugation
Carboxyprimaquine-β-d-glucuronide II C₂₂H₂₇N₂O₉ N/A Glucuronide derivative of cPQ

Structural and Metabolic Differences

  • CPQ-ME vs. Carboxyprimaquine (cPQ) :

    • CPQ-ME is the methyl ester of cPQ, enhancing lipophilicity compared to the polar carboxylic acid .
    • cPQ is a major circulating metabolite with 1,000-fold higher exposure to the (R)-enantiomer than (S)-enantiomer in plasma .
    • CPQ-ME is less abundant in plasma, suggesting rapid hydrolysis back to cPQ or further metabolism .
  • CPQ-ME vs. Phase II Metabolites: Glucuronides (e.g., PQN-carbamoyl glucuronide) exhibit increased water solubility due to glucuronic acid conjugation, favoring renal excretion . Glycosylated PQ (m/z 422.2315) represents another Phase II pathway, altering pharmacokinetics and tissue distribution .
  • CPQ-ME vs. Lactam Derivatives :

    • Carboxyprimaquine lactam forms a cyclic structure , likely influencing stability and biological activity .

Pharmacokinetic Insights

  • CPQ-ME Detection : Detected in plasma post-PQ administration but at lower concentrations than cPQ .
  • Enantiomeric Disparity : While cPQ shows dramatic enantiomeric exposure differences (R >> S), CPQ-ME’s stereoselectivity remains uncharacterized .

Research Implications

  • Metabolic Pathways: CPQ-ME formation involves monoamine oxidase-A (MAO-A), a target for modulating PQ metabolism and toxicity .
  • Therapeutic Potential: Unlike cPQ, CPQ-ME’s ester group may enhance membrane permeability, though its antimalarial activity is unconfirmed .
  • Analytical Challenges : Differentiation of CPQ-ME from isomers (e.g., dihydroxy derivatives) requires high-resolution LC-MS/MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。